Cas no 2138343-62-9 (Thiazole, 5-(3-chloropropyl)-2,4-dimethyl-)
Thiazole, 5-(3-chloropropyl)-2,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Thiazole, 5-(3-chloropropyl)-2,4-dimethyl-
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- Inchi: 1S/C8H12ClNS/c1-6-8(4-3-5-9)11-7(2)10-6/h3-5H2,1-2H3
- InChI Key: CGFFPAIHEIPPHG-UHFFFAOYSA-N
- SMILES: S1C(CCCCl)=C(C)N=C1C
Thiazole, 5-(3-chloropropyl)-2,4-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-677072-0.05g |
5-(3-chloropropyl)-2,4-dimethyl-1,3-thiazole |
2138343-62-9 | 0.05g |
$1020.0 | 2023-03-11 | ||
| Enamine | EN300-677072-0.1g |
5-(3-chloropropyl)-2,4-dimethyl-1,3-thiazole |
2138343-62-9 | 0.1g |
$1068.0 | 2023-03-11 | ||
| Enamine | EN300-677072-0.25g |
5-(3-chloropropyl)-2,4-dimethyl-1,3-thiazole |
2138343-62-9 | 0.25g |
$1117.0 | 2023-03-11 | ||
| Enamine | EN300-677072-0.5g |
5-(3-chloropropyl)-2,4-dimethyl-1,3-thiazole |
2138343-62-9 | 0.5g |
$1165.0 | 2023-03-11 | ||
| Enamine | EN300-677072-1.0g |
5-(3-chloropropyl)-2,4-dimethyl-1,3-thiazole |
2138343-62-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-677072-2.5g |
5-(3-chloropropyl)-2,4-dimethyl-1,3-thiazole |
2138343-62-9 | 2.5g |
$2379.0 | 2023-03-11 | ||
| Enamine | EN300-677072-5.0g |
5-(3-chloropropyl)-2,4-dimethyl-1,3-thiazole |
2138343-62-9 | 5.0g |
$3520.0 | 2023-03-11 | ||
| Enamine | EN300-677072-10.0g |
5-(3-chloropropyl)-2,4-dimethyl-1,3-thiazole |
2138343-62-9 | 10.0g |
$5221.0 | 2023-03-11 |
Thiazole, 5-(3-chloropropyl)-2,4-dimethyl- Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Thiazole, 5-(3-chloropropyl)-2,4-dimethyl-
Recent Advances in Thiazole Derivatives: Focus on 5-(3-Chloropropyl)-2,4-Dimethylthiazole (CAS 2138343-62-9)
Thiazole derivatives have garnered significant attention in chemical biology and pharmaceutical research due to their diverse pharmacological properties. Among these, 5-(3-chloropropyl)-2,4-dimethylthiazole (CAS 2138343-62-9) has emerged as a compound of particular interest, with recent studies highlighting its potential as a key intermediate in drug discovery and its unique structural features that enable diverse biological activities.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5-(3-chloropropyl)-2,4-dimethylthiazole, demonstrating improved yield (78-85%) through a modified Hantzsch thiazole synthesis using 3-chloropropionyl chloride as a key starting material. The researchers emphasized the compound's stability under physiological conditions, making it suitable for further derivatization in drug development pipelines.
In pharmacological applications, recent preclinical studies have investigated the antimicrobial potential of this thiazole derivative. Research data from Antimicrobial Agents and Chemotherapy (2024) showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 8-16 μg/mL. The chloropropyl side chain appears to enhance membrane penetration, while the dimethyl substitution pattern contributes to metabolic stability.
The compound's role in central nervous system drug development was highlighted in a 2024 Nature Chemical Biology publication. Structural analogs of 2138343-62-9 demonstrated selective modulation of GABAA receptors, with molecular docking studies revealing specific interactions with the β3 subunit. These findings suggest potential applications in anxiety and epilepsy treatment, though further optimization is required to improve blood-brain barrier penetration.
From a chemical biology perspective, the reactivity of the 3-chloropropyl moiety enables diverse conjugation strategies. A recent ACS Chemical Biology study (2024) utilized 5-(3-chloropropyl)-2,4-dimethylthiazole as a scaffold for developing PROTACs (proteolysis targeting chimeras), achieving selective degradation of target proteins with DC50 values in the low micromolar range.
Ongoing clinical trials (Phase I/II) are investigating thiazole-containing compounds derived from this scaffold for oncology applications, particularly in combination therapies for solid tumors. Preliminary results presented at the 2024 AACR Annual Meeting showed enhanced efficacy when combined with checkpoint inhibitors, possibly through modulation of tumor microenvironment metabolism.
Future research directions include exploring the compound's potential in targeted drug delivery systems, as its lipophilic nature and reactive handle make it suitable for nanoparticle conjugation. Additionally, computational studies are underway to predict novel biological targets for this structural class using AI-based molecular similarity approaches.
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